molecular formula C10H13BrO B13484907 (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Cat. No.: B13484907
M. Wt: 229.11 g/mol
InChI Key: KPAXDPIWURSCDA-JGVFFNPUSA-N
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Description

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[311]hept-3-en-2-one is a bicyclic compound featuring a bromomethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion of the ketone to an alcohol.

Scientific Research Applications

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one: Lacks the bromomethyl group but shares the bicyclic structure.

    4-(Chloromethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in (1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[311]hept-3-en-2-one makes it more reactive in nucleophilic substitution reactions compared to its analogs

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C10H13BrO/c1-10(2)7-4-8(10)9(12)3-6(7)5-11/h3,7-8H,4-5H2,1-2H3/t7-,8+/m0/s1

InChI Key

KPAXDPIWURSCDA-JGVFFNPUSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=O)C=C2CBr)C

Canonical SMILES

CC1(C2CC1C(=O)C=C2CBr)C

Origin of Product

United States

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